Ethyl 4-((1R,4R)-4-(((2S)-2-hydroxy-3-(4-hydroxy-3-methanesulfonamidophenoxy)propyl)amino)cyclohexyl)benzoate hydrochloride
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Overview
Description
SAR-150640 is a small molecule drug developed by Sanofi SA. It is a selective agonist for the beta-3 adrenergic receptor, which plays a significant role in regulating various physiological processes. This compound has been primarily investigated for its potential therapeutic applications in urogenital diseases, particularly in the management of preterm labor .
Preparation Methods
The synthesis of SAR-150640 involves multiple steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed. the general approach involves the use of organic synthesis techniques to achieve the desired molecular structure .
Chemical Reactions Analysis
SAR-150640 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles or electrophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying beta-3 adrenergic receptor agonists and their interactions with other molecules.
Biology: It is used to investigate the role of beta-3 adrenergic receptors in various biological processes, including metabolism and energy regulation.
Mechanism of Action
SAR-150640 exerts its effects by selectively activating the beta-3 adrenergic receptor. This activation leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn triggers a cascade of intracellular signaling pathways. These pathways result in various physiological responses, including relaxation of the myometrium and inhibition of inflammatory processes .
Comparison with Similar Compounds
SAR-150640 is unique in its high selectivity and potency for the beta-3 adrenergic receptor compared to other similar compounds. Some of the similar compounds include:
BRL 37344: Another beta-3 adrenergic receptor agonist with similar effects but different potency and efficacy.
Mirabegron: A beta-3 adrenergic receptor agonist used for the treatment of overactive bladder, with different pharmacokinetic properties and therapeutic applications
SAR-150640 stands out due to its specific application in preventing preterm labor and its unique molecular structure that confers high selectivity for the beta-3 adrenergic receptor .
Properties
CAS No. |
433212-21-6 |
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Molecular Formula |
C25H35ClN2O7S |
Molecular Weight |
543.1 g/mol |
IUPAC Name |
ethyl 4-[4-[[(2S)-2-hydroxy-3-[4-hydroxy-3-(methanesulfonamido)phenoxy]propyl]amino]cyclohexyl]benzoate;hydrochloride |
InChI |
InChI=1S/C25H34N2O7S.ClH/c1-3-33-25(30)19-6-4-17(5-7-19)18-8-10-20(11-9-18)26-15-21(28)16-34-22-12-13-24(29)23(14-22)27-35(2,31)32;/h4-7,12-14,18,20-21,26-29H,3,8-11,15-16H2,1-2H3;1H/t18?,20?,21-;/m0./s1 |
InChI Key |
VEZDPEGPNPRTOH-JSZWSAAYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)C2CCC(CC2)NCC(COC3=CC(=C(C=C3)O)NS(=O)(=O)C)O.Cl |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2CCC(CC2)NC[C@@H](COC3=CC(=C(C=C3)O)NS(=O)(=O)C)O.Cl |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2CCC(CC2)NCC(COC3=CC(=C(C=C3)O)NS(=O)(=O)C)O.Cl |
Pictograms |
Acute Toxic; Irritant |
Synonyms |
ethyl 4-(4-((2-hydroxy-3-(4-hydroxy-3-((methylsulfonyl)amino)phenoxy)propyl)amino)cyclohexyl)benzoate SAR 150640 SAR-150640 SAR150640 |
Origin of Product |
United States |
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